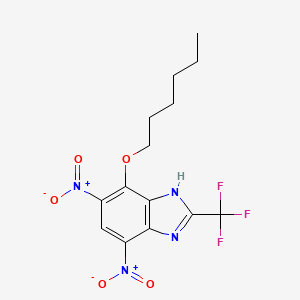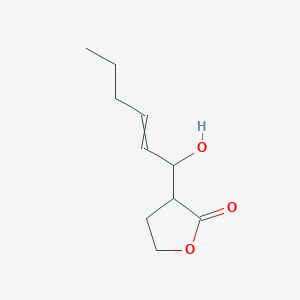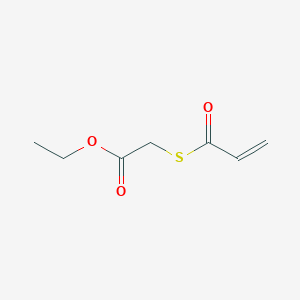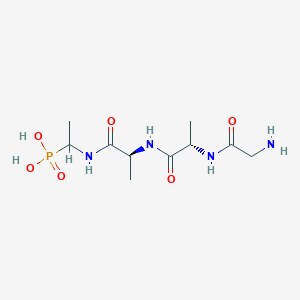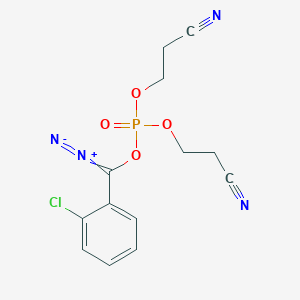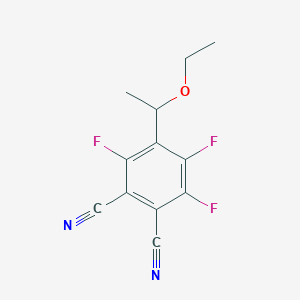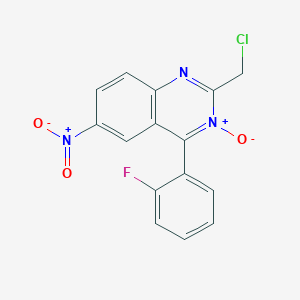![molecular formula C16H30O5 B14598175 2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) CAS No. 61183-66-2](/img/structure/B14598175.png)
2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is a chemical compound with the molecular formula C10H22O5. It is known for its unique structure, which includes multiple ether linkages. This compound is used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) typically involves the reaction of propylene oxide with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction typically produces alcohols .
Scientific Research Applications
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is utilized in various fields:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: This compound is involved in the formulation of pharmaceuticals, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for proteins and enzymes by forming hydrogen bonds and hydrophobic interactions. In industrial applications, its ether linkages provide flexibility and stability to polymers and resins .
Comparison with Similar Compounds
Similar Compounds
2,2’-((Oxybis(ethane-2,1-diyl))bis(oxy))diethanol: Similar in structure but with ethane linkages instead of propane.
1,1’-Oxybis(2-propanol): Contains hydroxyl groups instead of ether linkages.
Bisphenol F diglycidyl ether: Used in epoxy resins, similar in having ether linkages but with aromatic rings .
Uniqueness
2,2’-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane) is unique due to its multiple ether linkages, which provide it with high flexibility and stability. This makes it particularly useful in applications requiring durable and flexible materials .
Properties
CAS No. |
61183-66-2 |
|---|---|
Molecular Formula |
C16H30O5 |
Molecular Weight |
302.41 g/mol |
IUPAC Name |
2-[1-[2-(oxan-2-yloxy)propoxy]propan-2-yloxy]oxane |
InChI |
InChI=1S/C16H30O5/c1-13(20-15-7-3-5-9-18-15)11-17-12-14(2)21-16-8-4-6-10-19-16/h13-16H,3-12H2,1-2H3 |
InChI Key |
ZXQBHQLPXRRSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OC1CCCCO1)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
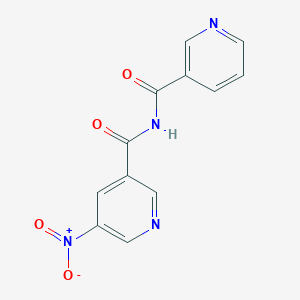
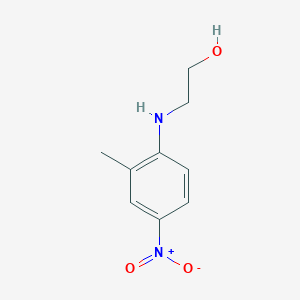

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)

